REACTION_CXSMILES
|
Cl[C:2]1[N:7]=[CH:6][C:5]([Br:8])=[CH:4][N:3]=1.Cl.CN.[CH:12]([N:15](C(C)C)CC)(C)C>C(#N)C>[Br:8][C:5]1[CH:4]=[N:3][C:2]([NH:15][CH3:12])=[N:7][CH:6]=1 |f:1.2|
|
Name
|
|
Quantity
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2.5 g
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Type
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reactant
|
Smiles
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ClC1=NC=C(C=N1)Br
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Name
|
|
Quantity
|
7.9 g
|
Type
|
reactant
|
Smiles
|
Cl.CN
|
Name
|
|
Quantity
|
18 mL
|
Type
|
reactant
|
Smiles
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C(C)(C)N(CC)C(C)C
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Name
|
|
Quantity
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43 mL
|
Type
|
solvent
|
Smiles
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C(C)#N
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated in a sealed vessel for 16 h
|
Duration
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16 h
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Type
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CUSTOM
|
Details
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The reaction was partitioned between EtOAc and water
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Type
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WASH
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Details
|
The organic layer was washed once with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=NC(=NC1)NC
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |